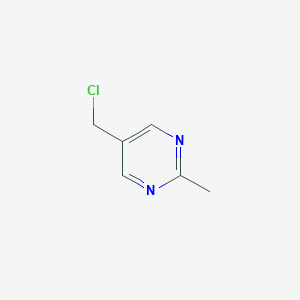

5-(Chloromethyl)-2-methylpyrimidine

Beschreibung

BenchChem offers high-quality 5-(Chloromethyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFAUTJRYNSYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562987 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126504-86-7 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126504-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: Initial database searches for "5-(Chloromethyl)-2-methylpyrimidine" did not yield a well-documented compound with an assigned CAS number. However, the isomeric compound, 2-(Chloromethyl)-5-methylpyrimidine (CAS: 126504-85-6) , is a well-characterized and commercially available building block of significant interest in medicinal chemistry. This guide will focus on this specific, extensively documented isomer, as it is likely the intended subject of interest for researchers and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Substituted pyrimidines, such as 2-(Chloromethyl)-5-methylpyrimidine, are highly valued as versatile intermediates, or "building blocks," for the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methylpyrimidine, detailing its physicochemical properties, robust synthetic protocols, characteristic reactivity, and critical applications in modern drug discovery. Particular emphasis is placed on its role as an electrophilic precursor for creating diverse molecular libraries targeting key biological pathways.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif integral to life, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA. Its inherent drug-like properties and synthetic tractability have cemented its status as a "privileged structure" in drug discovery. Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, often by targeting key enzymes like protein kinases.[1] The strategic functionalization of the pyrimidine ring is therefore a critical task for medicinal chemists. 2-(Chloromethyl)-5-methylpyrimidine, featuring a reactive chloromethyl group, serves as a powerful electrophilic handle to introduce the 5-methylpyrimidin-2-ylmethyl moiety into a target molecule, enabling the exploration of structure-activity relationships (SAR).

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties for 2-(Chloromethyl)-5-methylpyrimidine are summarized below.[3][4]

| Property | Value |

| IUPAC Name | 2-(Chloromethyl)-5-methylpyrimidine |

| CAS Number | 126504-85-6 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Solid |

| Melting Point | 41-43 °C |

| Boiling Point | 192 °C |

| Flash Point | 87 °C |

| Primary Hazards | Corrosive, Irritant |

| InChIKey | DNNMMHYLAVKZJE-UHFFFAOYSA-N |

Safety and Handling

2-(Chloromethyl)-5-methylpyrimidine is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3][4]

| Pictogram(s) | Signal Word | Hazard Statements |

| GHS05, GHS07 | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P260: Do not breathe dust or fumes.[5]

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P405: Store locked up in a cool, dry place under an inert atmosphere.[6]

Synthesis Pathway and Experimental Protocol

The most common and logical synthesis of 2-(chloromethyl)pyrimidines involves a two-step process: the reduction of a corresponding ester to a primary alcohol, followed by chlorination. This approach offers high yields and utilizes readily available reagents.

Retrosynthetic Analysis and Workflow

The synthesis begins with the commercially available 5-methylpyrimidine-2-carboxylic acid or its ethyl ester. The ester is reduced to the key intermediate, (5-methylpyrimidin-2-yl)methanol. Subsequent chlorination, typically with thionyl chloride (SOCl₂), converts the alcohol to the desired reactive chloromethyl product.

Caption: General two-step synthesis workflow for 2-(Chloromethyl)-5-methylpyrimidine.

Detailed Experimental Protocol: Chlorination of (5-methylpyrimidin-2-yl)methanol

This protocol is adapted from standard procedures for converting heterocyclic methanols to their corresponding chlorides.[7]

Materials:

-

(5-methylpyrimidin-2-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Ice bath

Procedure:

-

Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve (5-methylpyrimidin-2-yl)methanol in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. The formation of HCl and SO₂ gas will be observed; ensure the reaction is connected to a gas trap or scrubber.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂. The residue can be co-evaporated with toluene to ensure complete removal of thionyl chloride.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 2-(Chloromethyl)-5-methylpyrimidine as a solid.

Causality Behind Choices:

-

Thionyl Chloride: SOCl₂ is an excellent choice for this transformation as its byproducts (HCl and SO₂) are gaseous, which simplifies purification.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.

-

Controlled Addition at 0 °C: This prevents potential side reactions and ensures a controlled reaction rate.

Applications in Drug Discovery: A Versatile Electrophile

The primary utility of 2-(Chloromethyl)-5-methylpyrimidine stems from the reactivity of the chloromethyl group. The carbon atom is highly electrophilic due to the electron-withdrawing effect of both the adjacent chlorine atom and the pyrimidine ring. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

Caption: Reactivity of 2-(Chloromethyl)-5-methylpyrimidine in Sₙ2 reactions.

This reactivity allows for the facile introduction of the 5-methylpyrimidin-2-ylmethyl scaffold into a wide array of molecules. In drug discovery, this is commonly exploited to connect the pyrimidine core to other pharmacophoric fragments, often via amine, ether, or thioether linkages.

Example Application - Synthesis of Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted pyrimidine core to form hydrogen bonds with the "hinge region" of the kinase active site. A common synthetic strategy involves reacting a chloromethylpyrimidine with a nucleophilic amine or phenol on another fragment of the molecule. This reaction covalently links the two fragments, creating a more complex and potentially more potent inhibitor. While specific FDA-approved drugs directly using this starting material are proprietary, its utility is evident in numerous patents and medicinal chemistry literature exploring inhibitors for targets like c-Met and other receptor tyrosine kinases.[8]

Conclusion

2-(Chloromethyl)-5-methylpyrimidine (CAS: 126504-85-6) is a high-value synthetic intermediate for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity as an electrophile make it an essential tool for building molecular complexity. The ability to readily couple this pyrimidine derivative with a diverse range of nucleophiles provides a reliable pathway for generating novel compound libraries and optimizing lead candidates in the pursuit of next-generation therapeutics.

References

-

ChemWhat. (2024). Pyrimidine, 2-(chloromethyl)-5-methyl CAS#: 126504-85-6. [Online]. Available at: [Link]

-

PubChem. (2024). 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Online]. Available at: [Link]

-

AA Blocks. (2024). 2-(Chloromethyl)-5-methylpyrimidine. [Online]. Available at: [Link]

-

LookChem. (2024). CAS 126504-85-6: Pyrimidine, 2-(chloromethyl)-5-methyl. [Online]. Available at: [Link]

-

Capot Chemical. (2024). MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride. [Online]. Available at: [Link]

-

Lee, H. J., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Online]. Available at: [Link]

- Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. [Online].

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Online]. Available at: [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Online]. Available at: [Link]

- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [Online].

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Online]. Available at: [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Online]. Available at: [Link]

-

PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Online]. Available at: [Link]

-

PubMed. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. [Online]. Available at: [Link]

-

PubMed. (2021). The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer. [Online]. Available at: [Link]

-

PubMed. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. [Online]. Available at: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 2-(chloromethyl)-5-methyl | 126504-85-6 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-2-methylpyrimidine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-(Chloromethyl)-2-methylpyrimidine is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its strategic importance lies in the reactive chloromethyl group at the C5 position, which allows for facile nucleophilic substitution, enabling the introduction of the 2-methylpyrimidine-5-yl)methyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of a robust and reliable synthetic route to 5-(Chloromethyl)-2-methylpyrimidine, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough characterization of the target compound using modern analytical techniques is presented, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleobases such as cytosine, thymine, and uracil, and is a privileged scaffold in a multitude of clinically approved pharmaceuticals.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including but not to limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatility of the pyrimidine ring, coupled with its ability to engage in various biological interactions, makes it a cornerstone of modern drug design. 5-(Chloromethyl)-2-methylpyrimidine, in particular, offers a reactive handle for the synthesis of complex molecules, making it an invaluable tool for medicinal chemists.

Strategic Synthesis of 5-(Chloromethyl)-2-methylpyrimidine

The synthesis of 5-(Chloromethyl)-2-methylpyrimidine is most effectively achieved through a two-step process commencing with the formation of the precursor, 5-(hydroxymethyl)-2-methylpyrimidine, followed by a selective chlorination of the primary alcohol. This approach ensures high yields and purity of the final product.

Synthesis of the Precursor: 5-(Hydroxymethyl)-2-methylpyrimidine

The initial step involves the construction of the pyrimidine ring with the required hydroxymethyl and methyl substituents. While various methods for pyrimidine synthesis exist, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 5-(hydroxymethyl)-2-methylpyrimidine, a plausible route begins with a suitably substituted three-carbon component that can be cyclized with acetamidine.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-2-methylpyrimidine

-

Step 1: Preparation of a Suitable 1,3-Dicarbonyl Equivalent. The synthesis can commence from commercially available starting materials that can be elaborated into a functionalized 1,3-dicarbonyl compound bearing a protected hydroxymethyl group at the 2-position.

-

Step 2: Cyclization with Acetamidine. The 1,3-dicarbonyl equivalent is reacted with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization, forming the pyrimidine ring.

-

Step 3: Deprotection and Isolation. Following the cyclization, any protecting groups on the hydroxymethyl moiety are removed under appropriate conditions. The crude 5-(hydroxymethyl)-2-methylpyrimidine is then purified, typically by recrystallization or column chromatography, to yield the desired precursor as a solid.

Chlorination of 5-(Hydroxymethyl)-2-methylpyrimidine

The conversion of the primary alcohol in 5-(hydroxymethyl)-2-methylpyrimidine to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction proceeds via a nucleophilic substitution mechanism.

Causality Behind Experimental Choices:

-

Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like phosphorus oxychloride (POCl₃) for this specific transformation as it is highly effective for converting primary alcohols to alkyl chlorides under mild conditions and minimizes the formation of undesired side products.[2]

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or chloroform is typically used to prevent side reactions with the solvent.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the alcohol and thionyl chloride, and then allowed to proceed at room temperature or with gentle heating to ensure complete conversion.

Detailed Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-methylpyrimidine

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution with vigorous stirring.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 5-(Chloromethyl)-2-methylpyrimidine can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow for 5-(Chloromethyl)-2-methylpyrimidine.

Comprehensive Characterization

A self-validating protocol demands rigorous characterization of the synthesized compound to confirm its identity, purity, and structural integrity. The following analytical techniques are essential for the comprehensive characterization of 5-(Chloromethyl)-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-(Chloromethyl)-2-methylpyrimidine is expected to show three distinct signals. The methyl protons at the C2 position will appear as a singlet. The methylene protons of the chloromethyl group will also be a singlet, typically deshielded due to the adjacent electronegative chlorine atom. The two pyrimidine ring protons will appear as singlets in the aromatic region.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the methylene carbon of the chloromethyl group, and the four unique carbons of the pyrimidine ring.

Table 1: Predicted NMR Data for 5-(Chloromethyl)-2-methylpyrimidine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| -CH₃ (C2) | ~2.7 | Singlet |

| -CH₂Cl (C5) | ~4.6 | Singlet |

| Pyrimidine-H (C4/C6) | ~8.7 | Singlet |

| ¹³C NMR | ||

| -CH₃ | ~25 | |

| -CH₂Cl | ~45 | |

| C2 | ~168 | |

| C4/C6 | ~158 | |

| C5 | ~135 |

Note: Predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-(Chloromethyl)-2-methylpyrimidine, the mass spectrum will exhibit a molecular ion peak (M⁺). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[5]

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 142/144 | [C₆H₇ClN₂]⁺ (Molecular Ion) | - |

| 107 | [C₆H₇N₂]⁺ | •Cl |

| 93 | [C₅H₄N₂]⁺ | •CH₂Cl |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 5-(Chloromethyl)-2-methylpyrimidine will show characteristic absorption bands.[1][6]

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1580-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1380 | C-H bend (methyl) |

| ~700-800 | C-Cl stretch |

Visualizing the Characterization Workflow:

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This technical guide has outlined a robust and well-vetted approach to the synthesis and characterization of 5-(Chloromethyl)-2-methylpyrimidine. By understanding the causality behind the selection of reagents and reaction conditions, researchers can confidently and safely produce this valuable synthetic intermediate. The detailed characterization protocols provide a framework for ensuring the quality and identity of the synthesized material, which is paramount for its successful application in drug discovery and development. The methodologies described herein are designed to be both reproducible and scalable, empowering scientists to advance their research in the vital field of medicinal chemistry.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6941. Available from: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2014). Molecules, 19(11), 17755-17766. Available from: [Link]

-

Chlorination of 5a with thionyl chloride. (n.d.). ResearchGate. Available from: [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available from: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3). Available from: [Link]

-

2-(Chloromethyl)-5-methylpyrimidine. PubChem. (n.d.). Retrieved from [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

5-(Chloromethyl)pyrimidine. PubChem. (n.d.). Retrieved from [Link]

-

Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2011). Journal of the Brazilian Chemical Society, 22(8), 1539-1545. Available from: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc, 2020(7), 1-14. Available from: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2013). Journal of Chemical Sciences, 125(5), 1011-1021. Available from: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(1), 1-6. Available from: [Link]

-

5-Chloro-2-(hydroxymethyl)pyrimidine. MySkinRecipes. (n.d.). Retrieved from [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). U.S.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). U.S.

-

Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. (2018). Chemistry of Heterocyclic Compounds, 54(1), 83-90. Available from: [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available from: [Link]

-

Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. (1988). Bulletin des Sociétés Chimiques Belges, 97(5), 361-368. Available from: [Link]

-

Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). The Journal of Organic Chemistry, 73(1), 312-315. Available from: [Link]

-

2-Chloro-5-methylpyrimidine. PubChem. (n.d.). Retrieved from [Link]

-

Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2006). Australian Journal of Chemistry, 59(12), 1079-1083. Available from: [Link]

- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2009).

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). Molecules, 29(5), 1169. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints. Available from: [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. Available from: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

solubility of 5-(Chloromethyl)-2-methylpyrimidine in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methylpyrimidine in Organic Solvents

Abstract

5-(Chloromethyl)-2-methylpyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its behavior in solution, yet comprehensive solubility data remains sparsely documented in public literature. This guide provides a deep dive into the solubility characteristics of 5-(Chloromethyl)-2-methylpyrimidine. It moves beyond theoretical discussions to provide a robust framework for predicting solubility and outlines a detailed, field-proven experimental protocol for its empirical determination. This document is designed to equip researchers with both the predictive understanding and the practical tools necessary to confidently handle this compound in various organic solvent systems, ensuring procedural safety, optimizing reaction conditions, and enhancing experimental reproducibility.

Introduction: The Significance of Solubility

5-(Chloromethyl)-2-methylpyrimidine is a key intermediate in the synthesis of a range of biologically active molecules. The pyrimidine core is a privileged scaffold in drug discovery, while the reactive chloromethyl group provides a handle for introducing diverse functionalities. The success of any synthetic step involving this compound—from reaction setup and purification to formulation—is fundamentally governed by its solubility. An understanding of its solubility profile is therefore not merely academic; it is a prerequisite for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to enable efficient molecular collision and reaction.

-

Purification: Selecting appropriate solvents for crystallization or chromatographic separation.

-

Dosing and Formulation: Preparing stock solutions of known concentrations for screening and in-vitro/in-vivo studies.

-

Safety: Preventing unexpected precipitation and handling the compound safely.

This guide addresses the critical need for a centralized resource on the solubility of this important building block.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" serves as a powerful predictive tool, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1]

5-(Chloromethyl)-2-methylpyrimidine possesses a moderately polar pyrimidine ring containing two nitrogen atoms, a non-polar methyl group, and a reactive, polar chloromethyl group. This combination results in a molecule of intermediate polarity.

Table 1: Physicochemical Properties of 5-(Chloromethyl)-2-methylpyrimidine

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [3] |

| Boiling Point | 213.8 °C | [2] |

Based on this structure, we can predict its general solubility behavior. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents. However, the overall structure lacks strong hydrogen bond donors. Its moderate polarity suggests it will be most soluble in polar aprotic solvents and may have limited solubility in highly non-polar solvents or water.

Table 2: Predicted Solubility of 5-(Chloromethyl)-2-methylpyrimidine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low / Insoluble | Mismatch in polarity. |

| Toluene | Non-polar (Aromatic) | Low / Sparingly Soluble | Aromatic character may offer some interaction, but polarity mismatch dominates. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good polarity match for dissolving moderately polar organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Polarity is suitable, a common solvent for intermediates of this type. |

| Acetone | Polar Aprotic | Soluble | Good polarity match. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Favorable polarity. Often used in analytical chromatography for similar compounds.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | High polarity and aprotic nature make it an excellent solvent for many polar organics.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong polar aprotic solvent, known to dissolve a wide range of compounds.[5][6] |

| Isopropanol (IPA) | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor, but overall polarity match is key. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to IPA; potential for degradation on long-term storage.[7] |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | The most polar alcohol; may be a good solvent but carries the highest risk of reacting with the chloromethyl group.[7] |

| Water | Polar Protic | Low / Sparingly Soluble | The compound lacks strong H-bond donating groups for high aqueous solubility. Risk of hydrolysis.[5][6] |

Disclaimer: This table represents predictions based on chemical principles. Empirical verification is essential and is detailed in the following section.

Experimental Protocol for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1] This involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium. The concentration of the dissolved solute is then measured in the supernatant.

Causality Behind Experimental Choices

-

Equilibrium Time: An incubation time of 24 hours is chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[1]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled ambient temperature (e.g., 25 °C) is crucial for reproducibility.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the parent compound from potential degradants.[8][9] This is critical for a reactive compound like 5-(Chloromethyl)-2-methylpyrimidine. UV-Vis spectrophotometry is a viable, simpler alternative if the compound has a unique chromophore and is stable in the chosen solvent.[4]

-

Filtration: A 0.22 µm syringe filter is used to remove all undissolved solid particles without adsorbing the dissolved solute, ensuring the analyzed sample represents only the soluble fraction.

Mandatory Safety Precautions

5-(Chloromethyl)-2-methylpyrimidine is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Ventilation: Handle the solid compound and prepare all solutions in a certified chemical fume hood.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Step-by-Step Experimental Workflow

Part A: Preparation of Calibration Standards

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 5-(Chloromethyl)-2-methylpyrimidine and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

-

Calibration Curve Generation: Analyze each standard by HPLC (or UV-Vis). Plot the instrument response (e.g., peak area) against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

Part B: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid 5-(Chloromethyl)-2-methylpyrimidine (e.g., ~10 mg) to a 2 mL glass vial. Note: The amount must be sufficient to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Add 1 mL of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24 hours.

-

Phase Separation: After 24 hours, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a portion of the supernatant using a syringe.

-

Filtration: Attach a 0.22 µm syringe filter (e.g., PTFE for organic solvents) and filter the supernatant into a clean HPLC vial.

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution of the filtered supernatant with the mobile phase to bring it within the range of the calibration curve.

-

Analysis: Analyze the final sample by HPLC under the same conditions used for the calibration standards.

Part C: Calculation

-

Determine Concentration: Use the peak area from the sample analysis and the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the final solubility of 5-(Chloromethyl)-2-methylpyrimidine in the solvent. Express the result in mg/mL or g/L.

Experimental Workflow Visualization

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D. L., et al. (n.d.).

- Patel, D., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 5-(Chloromethyl)-2-methylpyrimidine.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Springer Nature Experiments. (n.d.).

- NIH. (n.d.).

- MedchemExpress.com. (2025). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine.

- Jubilant Ingrevia. (2024).

- Benchchem. (n.d.). Physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine.

- PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine.

- Benchchem. (n.d.). 5-(Bromomethyl)-2-chloropyrimidine.

- Echemi. (n.d.). Pyrimidine, 5-(chloromethyl)-2-methyl- (9CI).

- Benchchem. (n.d.). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. echemi.com [echemi.com]

- 3. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Pyrimidine Core and the Chloromethyl Handle

An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Pyrimidines

The pyrimidine nucleus is a cornerstone heterocyclic motif in the landscape of drug discovery and medicinal chemistry.[1] Found within the very structure of nucleic acids, its inherent drug-like properties and synthetic versatility have cemented its status as a privileged scaffold.[1] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] A significant portion of these therapeutic agents function by targeting key enzymes, with a particular emphasis on protein kinases.[1]

For the medicinal chemist, the functionalization of this vital scaffold is a primary concern. The introduction of a chloromethyl group onto the pyrimidine ring provides a powerful synthetic handle for molecular elaboration.[2] This group acts as a reactive electrophilic site, enabling the covalent linkage of the pyrimidine core to a diverse array of molecular fragments. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the chemical reactivity of the chloromethyl group in pyrimidines, focusing on the underlying mechanisms, reaction protocols, and strategic applications in modern synthesis.

Core Reactivity Profile: The Dominance of Nucleophilic Substitution

The principal mode of reactivity for the chloromethyl group on a pyrimidine ring is nucleophilic substitution.[3] The carbon atom of the chloromethyl group is rendered highly electrophilic due to the potent electron-withdrawing nature of the adjacent pyrimidine ring.[3][4] This electronic pull, exerted by the two nitrogen atoms within the aromatic system, makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles.[3]

The S_N2 Mechanism: A Concerted Pathway

The reaction predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[3]

Factors Influencing the Reactivity of Chloromethylpyrimidines

The facility of the nucleophilic substitution is not constant and can be modulated by several key factors. A thorough understanding of these elements is crucial for reaction design and optimization.

-

Electronic Nature of the Pyrimidine Ring : The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring is the primary activator for S_N2 reactions at the chloromethyl position.[5] However, this same effect can slightly destabilize the carbocation intermediate that would form in a potential S_N1 pathway, making such a mechanism less favorable.[4] The presence of additional electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrimidine ring can further enhance the electrophilicity of the methylene carbon, drastically increasing the reaction rate.[6]

-

The Hydrochloride Salt Form : Chloromethylpyrimidines are often supplied as hydrochloride salts. In this protonated state, the pyrimidine ring becomes even more electron-deficient, which can paradoxically deactivate the chloromethyl group towards S_N2 reactions.[5] Therefore, neutralization with a suitable base is an essential prerequisite for the reaction to proceed efficiently.[5]

-

Nucleophile Strength and Solvent Choice : The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily. The choice of solvent is also critical; polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[5] Protic solvents can solvate the nucleophile, reducing its effectiveness.[5]

-

Temperature : For sluggish reactions, often due to sterically hindered nucleophiles or deactivated substrates, increasing the reaction temperature can provide the necessary activation energy.[5][7] However, this must be done with caution, as high temperatures can also lead to decomposition or promote side reactions.[5]

Key Synthetic Transformations and Protocols

The versatility of chloromethylpyrimidines is best illustrated through their reactions with various classes of nucleophiles.

Reactions with Amine Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines is a cornerstone transformation, yielding 2-(aminomethyl)pyrimidine derivatives that are fundamental precursors to a wide range of biologically active molecules, including kinase inhibitors.[1][3]

-

Materials :

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.)

-

Primary or secondary amine (1.0-2.2 eq.)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 eq.)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

-

Procedure :

-

To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile and the base to the anhydrous solvent.

-

In a separate flask, dissolve the 2-(chloromethyl)pyrimidine hydrochloride in a minimum amount of the same anhydrous solvent.

-

Add the 2-(chloromethyl)pyrimidine hydrochloride solution dropwise to the stirred amine suspension over a period of 30-60 minutes. Slow addition helps to maintain a low concentration of the alkylating agent, which can minimize side reactions like over-alkylation.[7]

-

Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.[7]

-

Reactions with Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols can serve as effective nucleophiles, typically after deprotonation with a strong base, to form 2-(alkoxymethyl)pyrimidine or 2-(phenoxymethyl)pyrimidine ethers, respectively.[3]

-

Materials :

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.)

-

Alcohol or phenol (1.0 eq.)

-

Strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) (1.1 eq.)

-

Anhydrous solvent (e.g., THF, DMF)

-

-

Procedure :

-

To a dry flask under an inert atmosphere, add the alcohol or phenol to the anhydrous solvent.

-

Carefully add the strong base (e.g., NaH) portion-wise to the solution to generate the corresponding alkoxide or phenoxide.

-

Add the 2-(chloromethyl)pyrimidine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature or heat gently, monitoring for completion.

-

Once complete, carefully quench the reaction with water.

-

Extract the product with an appropriate organic solvent, and purify via standard methods.[3]

-

Navigating Side Reactions and Optimizing Selectivity

While the S_N2 reaction at the chloromethyl group is the primary pathway, several competing reactions can occur, leading to undesired byproducts. Strategic control of reaction conditions is essential to maximize the yield of the desired product.

-

Hydrolysis : The presence of water, either from reagents, solvents, or atmospheric moisture, can lead to the hydrolysis of the chloromethyl group to form the corresponding 2-(hydroxymethyl)pyrimidine.[7]

-

Mitigation : Employing anhydrous solvents and reagents and running the reaction under an inert atmosphere are critical to minimize this side reaction.[7]

-

-

Over-alkylation/Dimerization : When reacting with primary amines, the N-alkylated product can act as a nucleophile itself, reacting with another molecule of the chloromethylpyrimidine to form a dimeric byproduct, such as bis(pyrimidin-2-ylmethyl)amine.[7]

-

Mitigation : This can be suppressed by using a slight excess of the amine nucleophile and, most importantly, by adding the chloromethylpyrimidine solution slowly to the amine solution.[7] This ensures the electrophile is always the limiting reagent in the immediate reaction environment.

-

-

Nucleophilic Aromatic Substitution (SNAr) : While less common, under forcing conditions with strong nucleophiles, attack can occur directly on an electron-deficient carbon of the pyrimidine ring, especially if other good leaving groups (like another halide) are present on the ring.[5][8]

-

Mitigation : To favor S_N2 at the chloromethyl group, use milder reaction conditions, such as lower temperatures, and avoid overly aggressive nucleophiles where possible.[5]

-

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The synthetic utility of chloromethylpyrimidines is prominently featured in the development of kinase inhibitors, a critical class of anticancer therapeutics.[3] Many kinase inhibitors contain a substituted pyrimidine core designed to interact with the hinge region of the kinase's active site.[3] The chloromethyl group provides a direct and efficient route to install various functionalities at key positions, enabling extensive Structure-Activity Relationship (SAR) studies.[3] A common synthetic strategy involves the S_N2 reaction between a chloromethylpyrimidine and a nucleophilic core, such as an amine or phenol, to construct the final inhibitor scaffold.[1]

Conclusion

2-(Chloromethyl)pyrimidine and its isomers are highly valuable and reactive intermediates in organic synthesis. Their reactivity is dominated by the S_N2 displacement of the chloride ion, a process that is mechanistically well-understood and synthetically reliable. By carefully controlling reaction parameters such as base, solvent, temperature, and stoichiometry, chemists can effectively mitigate side reactions and achieve high yields of desired products. This robust reactivity profile, coupled with the biological importance of the pyrimidine scaffold, ensures that chloromethylpyrimidines will continue to be indispensable building blocks in the fields of drug discovery, agrochemicals, and materials science.[3]

References

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (URL: )

- Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem. (URL: )

- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem. (URL: )

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers - Benchchem. (URL: )

- Benchmarking the Reactivity of 2-(Chloromethyl)

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. (URL: )

- A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionaliz

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

electrophilicity of 5-(Chloromethyl)-2-methylpyrimidine

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 5-(Chloromethyl)-2-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a vast array of therapeutic agents.[1] Within this class, 5-(chloromethyl)-2-methylpyrimidine emerges as a highly versatile and reactive building block. Its synthetic utility is primarily dictated by the pronounced electrophilic character of the chloromethyl group, which is strategically activated by the electronic properties of the pyrimidine core. This guide provides an in-depth analysis of the electronic structure of 5-(chloromethyl)-2-methylpyrimidine, elucidates the mechanism of its characteristic reactions, and presents field-proven protocols for its application in the synthesis of complex molecules, particularly for researchers and professionals in drug development.

The Electronic Landscape of the Pyrimidine Core

To comprehend the reactivity of 5-(chloromethyl)-2-methylpyrimidine, one must first appreciate the inherent electronic nature of the parent pyrimidine ring. As a six-membered diazine, the pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring system.

This results in the pyrimidine ring being classified as π-deficient.[2] The electron density is drawn towards the nitrogen atoms, rendering the carbon positions (C2, C4, and C6) particularly electron-poor. The C5 position is comparatively less electron-deficient.[2][3] This intrinsic π-deficiency governs the ring's general reactivity, making it resistant to electrophilic aromatic substitution while being primed for nucleophilic attack.[2]

In the specific case of 5-(chloromethyl)-2-methylpyrimidine, two substituents modulate this electronic landscape:

-

2-Methyl Group: This is an electron-donating group (EDG) which, through an inductive effect, slightly counteracts the electron-withdrawing nature of the ring nitrogens, marginally increasing electron density within the ring.[3]

-

5-(Chloromethyl) Group: The primary focus of this guide, this group is the molecule's reactive epicenter. The electrophilicity is not centered on the pyrimidine ring itself, but on the benzylic-like carbon of the chloromethyl moiety.

Unpacking the Electrophilicity of the Chloromethyl Carbon

The high reactivity of 5-(chloromethyl)-2-methylpyrimidine in nucleophilic substitution reactions is a direct consequence of the enhanced electrophilicity of the methylene (-CH₂-) carbon. This is attributable to a confluence of two powerful electronic effects:

-

Inductive Effect of Chlorine: The chlorine atom is a potent electron-withdrawing group. It pulls electron density away from the adjacent carbon atom, creating a significant partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This C-Cl bond polarization makes the carbon atom a prime target for electron-rich nucleophiles.

-

Electron-Withdrawing Nature of the Pyrimidine Ring: The π-deficient pyrimidine ring acts as a strong electron sink, further withdrawing electron density from the attached chloromethyl group.[4][5] This effect significantly amplifies the partial positive charge on the methylene carbon, making it substantially more electrophilic and susceptible to nucleophilic attack than a simple alkyl chloride.

It is this dual activation that defines the molecule's primary mode of reactivity: a facile displacement of the chloride leaving group by a wide variety of nucleophiles.

The Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (SN2)

The reaction of 5-(chloromethyl)-2-methylpyrimidine with nucleophiles overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[6][7]

The key features of this mechanism are:

-

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group.

-

Transition State: A high-energy transition state is formed where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing chloride.

-

Inversion of Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of its stereochemical configuration.

Synthetic Applications and Validated Protocols

The predictable SN2 reactivity of 5-(chloromethyl)-2-methylpyrimidine makes it an invaluable precursor for introducing the 2-methylpyrimidin-5-ylmethyl moiety into molecular scaffolds. This is a common strategy in the synthesis of biologically active compounds, especially kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[1][5]

Protocol 1: Reaction with Amine Nucleophiles

This reaction is fundamental for creating substituted aminomethyl-pyrimidines, a common core in kinase inhibitors.[5]

-

Objective: To synthesize N-((2-methylpyrimidin-5-yl)methyl)aniline.

-

Methodology:

-

To a stirred solution of aniline (1.1 equivalents) in anhydrous acetonitrile (MeCN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 equivalents) as a non-nucleophilic base.[8]

-

Add a solution of 5-(chloromethyl)-2-methylpyrimidine (1.0 equivalent) in MeCN dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

-

-

Causality: A non-nucleophilic base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.[4] Acetonitrile is an effective polar aprotic solvent that facilitates SN2 reactions.

Protocol 2: Reaction with Thiol Nucleophiles (Thioether Synthesis)

Thiols and their conjugate bases (thiolates) are excellent nucleophiles for SN2 reactions.[5]

-

Objective: To synthesize 2-methyl-5-((phenylthio)methyl)pyrimidine.

-

Methodology:

-

In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiophenol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) to generate the more nucleophilic thiolate anion in situ.

-

Stir for 15-30 minutes at room temperature.

-

Add a solution of 5-(chloromethyl)-2-methylpyrimidine (1.0 equivalent) in DMF.

-

Stir at room temperature until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify via column chromatography.

-

-

Causality: The deprotonation of the thiol to a thiolate significantly increases its nucleophilicity, leading to a faster and more efficient reaction. DMF is an excellent solvent for this transformation, capable of dissolving a wide range of reactants.

Protocol 3: Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)

This classic method is used to form ether linkages.

-

Objective: To synthesize 2-methyl-5-((phenoxymethyl)pyrimidine.

-

Methodology:

-

Combine phenol (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous DMF.

-

Add 5-(chloromethyl)-2-methylpyrimidine (1.0 equivalent) to the mixture.

-

Heat the reaction to 80 °C and stir until the starting material is consumed.

-

Perform an aqueous workup as described in the previous protocols.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Causality: As with thiols, the base deprotonates the phenol to the more potent phenoxide nucleophile, facilitating the displacement of the chloride.[9]

Summary of Reactivity and Expected Yields

The following table summarizes the typical conditions and expected outcomes for nucleophilic substitution reactions with 5-(chloromethyl)-2-methylpyrimidine, based on established reactivity patterns for analogous chloromethylpyrimidines.[4][5][9]

| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Yield Range |

| Amines | Primary/Secondary Amines | K₂CO₃, DIPEA | MeCN, DMF | 25 - 80 | 70 - 95% |

| Thiols | Thiophenols, Alkyl Thiols | K₂CO₃, NaH | DMF, EtOH | 0 - 50 | 80 - 98% |

| Alcohols/Phenols | Phenols, Benzyl Alcohol | K₂CO₃, NaH | DMF, MeCN | 50 - 100 | 65 - 90% |

Note: Yields are representative and highly dependent on the specific substrate, nucleophile, and reaction scale.

Conclusion

5-(Chloromethyl)-2-methylpyrimidine is a powerful synthetic intermediate whose reactivity is dominated by the high electrophilicity of its chloromethyl carbon. This electrophilicity is a product of both the inductive effect of the chlorine atom and the potent electron-withdrawing nature of the pyrimidine ring. Its reactions proceed reliably through an SN2 mechanism, allowing for the straightforward and efficient introduction of the pyrimidin-5-ylmethyl scaffold into a diverse range of molecules. This predictable reactivity has cemented its role as a valuable building block for drug development professionals engaged in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

References

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. DergiPark. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

-

Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]

-

Nucleophilic substitution. Wikipedia. [Link]

-

Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

2-(Chloromethyl)-5-methylpyrimidine. PubChem. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health. [Link]

-

2-Chloro-5-methylpyrimidine. PubChem. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

5-(Chloromethyl)pyrimidine. PubChem. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine. PubChem. [Link]

-

Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. PubMed. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. scialert.net [scialert.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 5-(Chloromethyl)-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrimidine Core and the Strategic Advantage of 5-(Chloromethyl)-2-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine, and a multitude of synthetic drugs.[1] Its prevalence in FDA-approved therapeutics speaks to its favorable pharmacokinetic properties and versatile synthetic handles.[2] Within this privileged class of heterocycles, 5-(Chloromethyl)-2-methylpyrimidine emerges as a particularly valuable and reactive building block for the synthesis of diverse bioactive molecules.[3]

This technical guide provides an in-depth exploration of the potential applications of 5-(Chloromethyl)-2-methylpyrimidine in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and antiviral agents. We will delve into the chemical reactivity of this intermediate, showcase its strategic application in the design of targeted therapies, provide detailed experimental protocols, and present a logical framework for its incorporation into drug discovery programs.

Chemical Reactivity and Mechanistic Considerations

The primary driver of 5-(Chloromethyl)-2-methylpyrimidine's utility is the high reactivity of the chloromethyl group at the 5-position. This group acts as a potent electrophile, making the molecule susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[4] The electron-withdrawing nature of the pyrimidine ring further enhances the electrophilicity of the benzylic-like carbon, facilitating its reaction with a wide array of nucleophiles.[5]

The general mechanism involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. This reaction is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid generated, thereby driving the reaction to completion.

Core Applications in Drug Discovery

The strategic placement of the reactive chloromethyl group on the 2-methylpyrimidine scaffold allows for the facile introduction of this moiety into larger, more complex molecules. This has significant implications for the synthesis of targeted therapies, particularly in the realms of oncology and virology.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as it can effectively mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.

5-(Chloromethyl)-2-methylpyrimidine serves as an excellent starting material for the synthesis of various kinase inhibitors. The chloromethyl group allows for the covalent attachment of the pyrimidine core to other pharmacophoric fragments, enabling the construction of potent and selective inhibitors. A prime example of this application is in the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human cancers.[6][7]

While a direct synthesis of a marketed drug from 5-(chloromethyl)-2-methylpyrimidine is not prominently documented, its utility can be extrapolated from the synthesis of potent Aurora kinase inhibitors with very similar structures. For instance, the synthesis of N-trisubstituted pyrimidine derivatives has yielded compounds with potent inhibitory activity against Aurora A kinase.[7] The general synthetic strategy often involves the reaction of a chloromethylpyrimidine derivative with a nucleophilic core, such as an amine or a phenol, which is a key element for binding to the kinase active site.

Caption: Pathway to antiviral nucleoside analogues.

Data Summary: Representative Biological Activities

The following table summarizes the biological activities of some pyrimidine derivatives, highlighting the potency that can be achieved with this scaffold. While not all of these compounds are synthesized directly from 5-(chloromethyl)-2-methylpyrimidine, they represent the types of potent molecules that can be accessed using this building block.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀, µM) | Reference |

| N-Trisubstituted Pyrimidine | Aurora A | 7.1 | U937 (Leukemia) | 0.0122 | [7] |

| Bisanilinopyrimidine | Aurora A | <200 (inhibition) | NCI-H82 (SCLC) | Potent antiproliferative | [8] |

| Thienopyrimidine | Aurora Kinases | Potent Inhibition | - | - | [9] |

| 5-Chlorine-2-amino-pyrimidine | PLK4 | 0.8 | MCF-7 (Breast Cancer) | 0.48 | [10] |

Experimental Protocols: A Practical Guide

The following is a representative, step-by-step methodology for a key transformation involving a chloromethylpyrimidine derivative, illustrating the practical application of the chemistry discussed.

Synthesis of N-((2-methylpyrimidin-5-yl)methyl)aniline

This protocol describes the nucleophilic substitution reaction between 5-(chloromethyl)-2-methylpyrimidine and aniline.

Materials:

-

5-(Chloromethyl)-2-methylpyrimidine (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of aniline in anhydrous DMF, add potassium carbonate. Stir the suspension at room temperature for 20-30 minutes.

-

Add 5-(chloromethyl)-2-methylpyrimidine portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((2-methylpyrimidin-5-yl)methyl)aniline.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Pyrimidine Core and the Strategic Importance of 5-(Chloromethyl)-2-methylpyrimidine

An In-Depth Technical Guide to 5-(Chloromethyl)-2-methylpyrimidine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and present in a vast number of clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have made it a privileged scaffold in drug discovery.[2][3] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

Within this critical class of compounds, 5-(Chloromethyl)-2-methylpyrimidine emerges as a highly versatile and reactive building block. Its strategic value lies in the presence of a reactive chloromethyl group at the 5-position of the pyrimidine core. This group acts as a potent electrophile, enabling facile introduction of the 2-methylpyrimidin-5-ylmethyl moiety into a wide array of molecular scaffolds via nucleophilic substitution reactions. This guide, intended for professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, properties, reactivity, and application of this pivotal intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of 5-(Chloromethyl)-2-methylpyrimidine are summarized below.

Core Properties

| Property | Value | Source |

| IUPAC Name | 5-(chloromethyl)-2-methylpyrimidine | PubChem |

| CAS Number | 189745-28-6 (for 4-amino derivative) | PubChem[5] |

| Molecular Formula | C₆H₇ClN₂ | PubChem[6] |

| Molecular Weight | 142.58 g/mol | PubChem[6] |

| Appearance | Expected to be a solid or oil | - |

Spectroscopic Characterization

While publicly available spectra for 5-(Chloromethyl)-2-methylpyrimidine are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected data, based on analysis of its structural features and data from analogous compounds, are detailed below.[1][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H (H4, H6) | ~8.7 - 8.9 | Singlet (or narrow multiplet) | 2H |

| -CH₂Cl | ~4.7 - 4.9 | Singlet | 2H |

| -CH₃ | ~2.6 - 2.8 | Singlet | 3H |

The deshielding effect of the two nitrogen atoms in the pyrimidine ring causes the ring protons to appear significantly downfield. The chloromethyl protons are also shifted downfield due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four signals corresponding to the unique carbon environments:

| Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-CH₃) | ~165 - 168 |

| C4, C6 | ~157 - 159 |

| C5 (C-CH₂Cl) | ~130 - 133 |

| -CH₂Cl | ~45 - 48 |

| -CH₃ | ~23 - 26 |